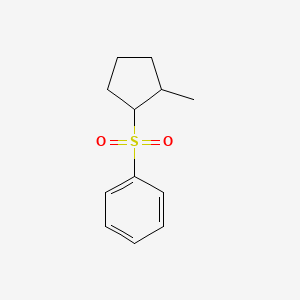

(2-Methylcyclopentane-1-sulfonyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

106201-03-0 |

|---|---|

Molecular Formula |

C12H16O2S |

Molecular Weight |

224.32 g/mol |

IUPAC Name |

(2-methylcyclopentyl)sulfonylbenzene |

InChI |

InChI=1S/C12H16O2S/c1-10-6-5-9-12(10)15(13,14)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3 |

InChI Key |

AVHFOYNUUPLEDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylcyclopentane 1 Sulfonyl Benzene and Analogous Systems

Strategies for the Construction of the Cyclic Sulfone Core

The formation of the cyclic sulfone moiety is a key challenge in the synthesis of compounds like (2-Methylcyclopentane-1-sulfonyl)benzene. A variety of advanced methodologies have been developed, leveraging transition metals, light, basic conditions, and radical intermediates to facilitate ring formation. mdpi.com

Transition metal catalysis offers powerful tools for the construction of cyclic sulfones, enabling the formation of five- and six-membered rings, among others. mdpi.com Catalysts based on palladium, copper, and ruthenium have been prominently featured in these transformations. mdpi.com

Palladium-catalyzed reactions are particularly versatile. For instance, a decarboxylative asymmetric allylic alkylation (DAAA) reaction using a Pd(0) catalyst and a chiral ligand can produce enantioenriched α-difunctionalized cyclic sulfones. mdpi.comacs.org Another palladium-catalyzed approach involves a multi-component reductive cross-coupling of aryl halides, alkyl dihalides, and a sulfur dioxide source like sodium metabisulfite (B1197395) (Na₂S₂O₅) to construct benzo-fused sulfones of various ring sizes. mdpi.comnih.gov

Copper-catalyzed methods have been employed for the synthesis of diaryl-annulated sulfones. These reactions can proceed through a mechanism involving the formation of a free radical intermediate from a copper(I) salt, which then incorporates a sulfur dioxide surrogate. mdpi.comnih.gov Ruthenium-based catalysts are effective for ring-closing metathesis (RCM) of acyclic diene sulfones, providing a general and efficient route to cyclic sulfones of different ring sizes. ucsb.edu Nickel-catalyzed hydroalkylation has also emerged as a method for the enantioselective synthesis of chiral cyclic sulfones. researchgate.net

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / (S,S)-ANDEN phenyl Trost ligand | Decarboxylative Asymmetric Allylic Alkylation (DAAA) | Racemic ester- and ketone-substituted sulfones | Enantioenriched α-difunctionalized cyclic sulfones | mdpi.com |

| Pd(dppf)Cl₂ / Sn | Reductive Cross-Coupling | Aryl halides, alkyl dihalides, Na₂S₂O₅ | Five- to twelve-membered benzo-fused sulfones | mdpi.com |

| Grubbs' Catalyst (Ru-based) | Ring-Closing Metathesis (RCM) | Acyclic diene sulfones | Unsaturated cyclic sulfones (5- and 6-membered) | ucsb.edu |

| Copper(I) salts | Oxidative Cyclization | o-Alkynylbiaryl sulfonamides, Na₂S₂O₅ | Functionalized diaryl-annulated sulfones | mdpi.com |

| Ni-based catalysts | Hydroalkylation | Sulfolenes | Chiral alkyl cyclic sulfones | researchgate.net |

Visible-light photocatalysis has been recognized as a green and sustainable methodology for preparing diverse heterocyclic compounds, including cyclic sulfones. mdpi.comnih.gov These reactions typically proceed under mild conditions and offer unique pathways for bond formation. mdpi.com Iridium-based photosensitizers, such as fac-Ir(ppy)₃, are commonly employed. mdpi.comrsc.org

One notable example is a photocatalytic three-component cycloaddition cascade reaction. This process can involve an aryl diazonium salt, a sulfur dioxide source, and a γ-hydroxy terminal alkyne to yield functionalized bicyclic sulfones. mdpi.com The proposed mechanism often begins with a single-electron transfer (SET) from the excited photocatalyst to a substrate, generating a radical intermediate. mdpi.comrsc.org This radical can then engage with a sulfur dioxide surrogate to form a sulfonyl radical, which subsequently undergoes intermolecular addition and cyclization. mdpi.comnih.gov The process concludes with the regeneration of the photocatalyst, completing the catalytic cycle. rsc.orgrsc.org Control experiments often show that the reaction is inhibited in the absence of light or the photocatalyst, confirming the photocatalytic pathway. rsc.org

| Photocatalyst | Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| fac-Ir(ppy)₃ | Three-component cycloaddition | 2-Alkynylaryldiazonium tetrafluoroborates, γ-hydroxyl terminal alkynes, Na₂S₂O₅ | Functionalized bicyclic sulfones | mdpi.com |

| fac-Ir(ppy)₃ | Radical cyclization/migration | Allylcyclopropane sulfonyl chloride, tertiary propargyl alcohols | Spirocyclic vinyl sulfones | rsc.orgrsc.org |

| Eosin Y | Visible-light-induced C-S bond formation | Unsaturated precursors and a sulfur source | Cyclic sulfones | researchgate.net |

Base-promoted reactions represent a significant strategy in organic synthesis for the construction of carbon-sulfur and carbon-carbon bonds. mdpi.com In the context of cyclic sulfone synthesis, bases can facilitate cascade transformations that lead to complex molecular architectures.

For example, potassium hydroxide (B78521) (KOH) has been used to promote an efficient and stereoselective synthesis of cyclic β-ketosulfones from sulfone-tethered alkynols. mdpi.com This transformation proceeds through a cascade involving isomerization of a propargyl sulfone to an allene, followed by intramolecular cyclization and Michael addition steps to form the final cyclic product. mdpi.com

Radical cyclization offers a powerful method for forming cyclic systems, including sulfones, often under mild, non-ionic conditions. researchgate.net These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated moiety. nih.gov

A key step in many of these pathways is the generation of a sulfonyl radical. rsc.org This can be achieved from various precursors, such as the reaction of an alkyl radical with sulfur dioxide (SO₂) or a surrogate like DABSO (the DABCO-sulfur dioxide adduct). nih.gov The resulting sulfonyl radical can then participate in cyclization cascades. For instance, a radical-initiated, three-component reaction can lead to a double-ring cascade, forming complex bicyclic sulfones. nih.gov Similarly, the cyclization of alkyl diiodides with gaseous SO₂ can produce cyclic aliphatic sulfones through a mechanism involving the formation of an alkyl radical, its reaction with SO₂, and subsequent intramolecular substitution. mdpi.comnih.gov The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) can be influenced by the structure of the radical precursor. researchgate.net

Introduction of the Benzene-Sulfonyl Moiety

A critical step in synthesizing a target molecule like this compound is the formation of the C-S bond that attaches the benzene (B151609) ring to the sulfonyl group. This is often achieved by using a reactive precursor, such as a sulfonyl chloride.

Aromatic sulfonyl chlorides are extensively used precursors in organic synthesis. acs.org Several reliable methods exist for their preparation from readily available starting materials. organic-chemistry.org

One classic approach is the Sandmeyer-type reaction , which converts anilines into sulfonyl chlorides. organic-chemistry.orgacs.org The process involves diazotization of the aniline (B41778) with a nitrite (B80452) source in the presence of acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl or CuCl₂). acs.org Modern variations use stable SO₂ surrogates like DABSO to avoid handling gaseous sulfur dioxide. organic-chemistry.org

Another common method is the oxidative chlorination of sulfur-containing compounds such as thiols, disulfides, or thioacetates. organic-chemistry.orgrsc.org Reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach) in the presence of hydrochloric acid can effectively convert these precursors into the corresponding sulfonyl chlorides. organic-chemistry.orgrsc.org This method is often high-yielding and uses accessible reagents. organic-chemistry.org

| Method | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Sandmeyer-type Reaction | Anilines | 1. NaNO₂, HCl 2. SO₂ (or DABSO), CuCl/CuCl₂ | Aryl sulfonyl chloride | organic-chemistry.orgacs.org |

| Oxidative Chlorination | Thiols, Disulfides, S-Alkylisothiourea salts | NCS or NaOCl (bleach)/HCl | Alkyl/Aryl sulfonyl chloride | organic-chemistry.orgrsc.org |

| Chlorosulfonation | S-Alkylisothiourea salts | NaClO₂ | Sulfonyl chlorides | organic-chemistry.org |

Formation of the C(aryl)-S Bond in Aryl Sulfones

The construction of the C(aryl)-S bond is a cornerstone in the synthesis of aryl sulfones, including this compound. A variety of methods have been developed, moving from classical approaches to modern transition-metal-catalyzed reactions.

One prevalent strategy involves the oxidation of pre-formed aryl sulfides or sulfoxides. organic-chemistry.org However, for constructing the sulfone moiety directly, coupling reactions are more efficient. A significant advancement is the transition-metal-free reaction of sodium sulfinates with aryne precursors. acs.org This method utilizes o-silyl aryl triflates to generate arynes in situ, which then react with a broad range of alkyl or aryl sodium sulfinates under mild conditions to afford diverse sulfones in good to excellent yields. acs.org For instance, the reaction between an aryne precursor and an alkyl sodium sulfinate can produce the target aryl-alkyl sulfone structure. acs.org

Copper- and palladium-catalyzed cross-coupling reactions are also prominent. The copper(I)-catalyzed coupling of sulfinic acid salts with aryl iodides or bromides provides an effective route to sulfones. organic-chemistry.org Similarly, nickel-catalyzed methods have been developed for C-S bond formation, such as the reaction of arylsulfonyl chlorides with aryl iodides using manganese as a reducing agent to form aryl sulfides, which can then be oxidized. rsc.org

Recent developments have also focused on visible-light-induced, photocatalyst-free C-S cross-coupling of aryl halides with aryl sulfinates, offering a greener alternative for aryl sulfone synthesis. researchgate.net Another innovative approach uses sulfonyl azides as sulfonyl donors, which, upon activation with a strong acid like trifluoromethanesulfonic acid, form reactive sulfonyl cations that couple with arenes to yield aryl sulfones. organic-chemistry.org

Below is a table summarizing various methodologies for C(aryl)-S bond formation.

| Method | Reactants | Catalyst/Reagent | Key Features |

| Aryne Chemistry | o-Silyl aryl triflate, Sodium sulfinate | Cesium Fluoride (CsF) or TBAF | Transition-metal-free, mild conditions, broad scope. acs.org |

| Copper-Catalyzed Coupling | Aryl halide, Sulfinic acid salt | Copper(I) Iodide (CuI) | Effective for aryl iodides and bromides. organic-chemistry.org |

| Nickel-Catalyzed Coupling | Arylsulfonyl chloride, Aryl iodide | Nickel catalyst, Mn reducer | Forms C-S bond for sulfides, requires subsequent oxidation. rsc.org |

| Sulfonylation with Sulfonyl Azides | Arene, Sulfonyl azide | Trifluoromethanesulfonic acid | Forms sulfonyl cation for electrophilic aromatic substitution. organic-chemistry.org |

Incorporation and Functionalization of the Methylcyclopentane (B18539) Unit

The synthesis of the 2-methylcyclopentane moiety is a critical step in building the target molecule. These precursors must be suitably functionalized to allow for the subsequent formation of the C-S bond. A common and practical method for preparing 2-methylcyclopentane-1,3-dione in large quantities involves the hydrolysis and decarboxylation of intermediate compounds derived from the cyclization of adipic esters. orgsyn.orggoogle.com

Another route involves the catalytic reduction of 2-methylcyclopentane-1,3,5-trione. orgsyn.org For precursors like 2-methylcyclopentane-1-carboxylic acid, synthetic pathways can start from compounds such as 1-Cyclopentene-1-carboxylic acid, 2-methyl-. chemicalbook.com A specific synthesis achieves a 94% yield through the hydrogenation of this precursor using palladium on activated charcoal in an ethanol/water solvent system over 96 hours. chemicalbook.com

Furthermore, biomass-derived routes offer a sustainable approach. For example, 2,5-hexanedione, obtainable from the hydrolysis of 2,5-dimethylfuran (B142691) (DMF), can undergo a base-catalyzed intramolecular aldol (B89426) condensation to form 3-methylcyclopent-2-enone with yields up to 98%. rsc.org Subsequent hydrogenation of this intermediate over a Pt/NbOPO₄ catalyst can produce methylcyclopentane with nearly quantitative yields. rsc.org This enone precursor can be adapted to introduce functionality at the 1-position for further reactions.

The formation of the bond between the 2-methylcyclopentane ring and the sulfur atom typically involves the reaction of a nucleophilic sulfur species with an electrophilic cyclopentyl precursor, or vice versa. A primary method for creating alkyl sulfones is the S-alkylation of sulfinate anions. organic-chemistry.org These sulfinates can be generated from various sources, including the reduction of sulfonamides or the oxidation of thiolates. organic-chemistry.org The sulfinate then acts as a nucleophile, displacing a leaving group (e.g., halide or tosylate) on the 2-methylcyclopentane ring.

An alternative strategy involves dehydrative cross-coupling reactions. For instance, sulfinic acids can react directly with allylic alcohols in water, a process that is metal-free and proceeds at room temperature. nih.gov While this method is specific to allylic systems, it highlights the development of greener C-S bond-forming reactions that could be adapted for saturated rings through precursor modification.

The table below outlines common approaches for forming the C(alkyl)-S bond in sulfones.

| Method | Reactants | Reagents | Key Features |

| S-Alkylation of Sulfinates | Alkyl Halide/Tosylate, Sodium Sulfinate | Phase-Transfer Catalyst (optional) | A versatile and widely used method for alkyl sulfone synthesis. organic-chemistry.org |

| Radical Reactions | Vinyl Sulfone, Alkyl Radical Source | Radical Initiator | Cyanide can mediate the generation of a sulfinate ion from a vinyl sulfone for subsequent alkylation. organic-chemistry.org |

| Dehydrative Coupling | Allylic Alcohol, Sulfinic Acid | Water (as promoter) | Metal-free, environmentally benign, specific to allylic substrates. nih.gov |

Modular Synthesis Approaches for Complex Sulfone Architectures

Modular synthesis provides a powerful strategy for assembling complex molecules from simpler, interchangeable building blocks. In sulfone chemistry, this approach allows for the late-stage diversification of molecular scaffolds. nih.govsemanticscholar.org Readily available sulfones, particularly those bearing a 1-phenyl-1H-tetrazol-5-yl (PT) group, can serve as versatile functional groups for radical cross-coupling reactions. nih.gov This desulfonylative cross-coupling enables the formation of challenging C(sp³)–C(sp²) bonds, allowing for the modular assembly of complex, sp³-rich architectures. nih.govchemrxiv.org

This strategy is particularly advantageous as sulfones are stable, often crystalline, and tolerate a wide range of chemical transformations, such as α-alkylation, before the key cross-coupling event. nih.gov The robustness of this method has been demonstrated in the synthesis of over 60 products, showcasing its broad applicability with various aryl zinc reagents and different primary and secondary alkyl sulfones. nih.gov

Another modular approach involves using a sulfone-embedded anhydride (B1165640) in annulation reactions with imines to construct N-heterocyclic sulfones. nih.govsemanticscholar.org This highlights the use of sulfones as integral components of key building blocks that can be used to rapidly assemble complex heterocyclic systems. nih.govsemanticscholar.org These methods emphasize efficiency, scalability, and the potential for post-synthesis diversification. semanticscholar.org

Polymerization Involving Cyclic Sulfone Units

Radical ring-opening polymerization (rROP) of cyclic monomers is an important technique for introducing functional groups and heteroatoms into the main chain of polymers, which can impart degradability. mdpi.comnih.gov Cyclic sulfone compounds, such as sulfolane (B150427) and sulfolene derivatives, have been investigated as potential monomers for this process. mdpi.comnih.gov The polymerization of these monomers offers a route to polysulfones without using toxic gaseous monomers like sulfur dioxide. mdpi.com

The success of rROP depends on factors like the ring strain and steric bulk of the monomer. rsc.org For example, in a study of cyclic vinylsulfones, five- and seven-membered rings underwent complete ring-opening polymerization, while six-membered rings resulted in a mix of ring-retaining and ring-opening propagation. rsc.org The reactivity of a six-membered monomer was enhanced by the presence of additional functional groups that increased ring strain. rsc.org

Recent studies have explored the rROP of monomers like 2-vinylsulfolane (2VS) and 3-exomethylenesulfolane (3EMS). mdpi.comnih.gov The resulting polymers contain sulfonyl groups and unsaturated units in the main chain, which can be further modified through post-polymerization reactions, such as ene-thiol additions. mdpi.com This approach not only provides a new method for synthesizing functional polysulfones but also opens avenues for creating environmentally friendly polymers that may be degradable in response to external stimuli. mdpi.com

| Monomer Example | Polymerization Method | Resulting Polymer Structure | Key Findings |

| Cyclic Vinylsulfones | Radical Initiator (AIBN/BPO) | Polyalkene sulfones | Polymerization outcome depends on ring strain and steric factors. rsc.org |

| 2-Vinylsulfolane (2VS) | Radical Ring-Opening | Polysulfone with unsaturated main chain | Polymer can be modified via post-polymerization reactions. mdpi.comnih.gov |

| 2,5-dimethyl-3-sulfolene (DMS) | Thermal with Radical Initiator | Investigated via DFT calculations | Serves as a model to predict ring-opening polymerization feasibility. mdpi.com |

Copolymerization Strategies for Polysulfone Synthesis

A thorough search of peer-reviewed journals, patents, and chemical literature did not yield any studies on the copolymerization of this compound for the synthesis of polysulfones. Consequently, there are no detailed research findings or data tables to present on this specific topic.

Chemical Reactivity and Mechanistic Pathways of 2 Methylcyclopentane 1 Sulfonyl Benzene Derivatives

Reactions at the Sulfonyl Group

The sulfonyl group is the primary site of reactivity in (2-Methylcyclopentane-1-sulfonyl)benzene, serving as a versatile functional handle for carbon-carbon bond formation and subsequent removal.

Desulfonylation Reactions

Desulfonylation involves the removal of the sulfonyl group and cleavage of a carbon-sulfur bond. wikipedia.org For alkyl aryl sulfones such as this compound, these reactions are typically reductive in nature, replacing the C-S bond with a C-H bond. wikiwand.comorganicreactions.org

The mechanism of reductive desulfonylation with metal-based reagents often proceeds through a single-electron transfer (SET) to the sulfone. This forms a radical anion that fragments, cleaving a C-S bond to yield a sulfinate anion and an organic radical. wikiwand.com In the case of an alkyl aryl sulfone, the cleavage preferentially occurs to form the more stable of the two possible radicals. wikipedia.org Consequently, the bond between the cyclopentane (B165970) ring and the sulfur atom is cleaved, leading to a secondary alkyl radical and a benzenesulfinate (B1229208) anion. The alkyl radical is then reduced and protonated to afford the final desulfonylated alkane. wikiwand.com

A variety of reagents can accomplish this transformation, each with its own scope and limitations. Common methods include the use of active metals, metal amalgams, and transition metal complexes. wikipedia.org

Table 1: Common Reagents for Reductive Desulfonylation

| Reagent Class | Specific Examples | General Application |

|---|---|---|

| Active Metals/Amalgams | Sodium amalgam (Na/Hg), Aluminum amalgam (Al/Hg), Magnesium (Mg) | Broadly applicable for the reduction of various sulfones. wikipedia.orgwikiwand.com |

| Dissolving Metals | Sodium or Lithium in liquid ammonia | Effective but highly basic conditions can be a limitation. wikipedia.org |

| Hydride Reagents | Tributyltin hydride (Bu₃SnH) | Used for reducing α-keto and allylic sulfones via radical chain mechanisms. wikipedia.org |

| Transition Metal Complexes | PdCl₂(dppp)/LiHBEt₃, Pd(PPh₃)₄/LiHBEt₃ | Mediate reductive desulfonylation, particularly useful for allylic systems. wikipedia.org |

| Lanthanide Reagents | Samarium(II) iodide (SmI₂) | Effective for cleaving α-keto sulfones and in reductive eliminations. wikipedia.org |

Carbanion Chemistry Alpha to the Sulfonyl Group

The sulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the proton at the C-1 position of the cyclopentane ring. wikipedia.orgwikipedia.org This allows for deprotonation by a strong base to form a stabilized α-sulfonyl carbanion. siue.edu This carbanion is a potent nucleophile and a key intermediate in the formation of new carbon-carbon bonds. wikipedia.orgresearchgate.net

The generation of the carbanion is typically achieved using organolithium reagents or other strong, non-nucleophilic bases. Once formed, the carbanion can react with a wide array of electrophiles. researchgate.net This two-step sequence of carbanion formation and subsequent alkylation is a cornerstone of sulfone chemistry, providing a powerful method for constructing complex molecular frameworks. wikipedia.orgorganicreactions.org

Table 2: Reagents for α-Sulfonyl Carbanion Formation and Reaction

| Step | Reagent Class | Specific Examples | Purpose |

|---|---|---|---|

| Carbanion Formation | Organolithium Bases | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) | Deprotonation at the α-carbon to generate the nucleophilic carbanion. researchgate.net |

| Amide Bases | Lithium diisopropylamide (LDA) | A strong, non-nucleophilic base often used to form enolates and other carbanions. siue.edu | |

| Carbanion Trapping | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | Alkylation to form a new C-C single bond. researchgate.net |

| Carbonyl Compounds | Aldehydes (e.g., Benzaldehyde), Ketones (e.g., Acetone) | Nucleophilic addition to form β-hydroxy sulfones. wikipedia.org | |

| Epoxides | Propylene oxide | Ring-opening to form γ-hydroxy sulfones. researchgate.net |

Oxidation and Reduction Potentials of Sulfone Groups

The sulfonyl group in this compound is in its highest oxidation state (+6 for sulfur), making it highly resistant to further oxidation. wikipedia.org Sulfones are typically synthesized via the oxidation of corresponding thioethers or sulfoxides. wikipedia.orgfiveable.me

Conversely, the sulfone group is susceptible to reduction. As detailed under desulfonylation (Section 3.1.1), chemical reduction leads to C-S bond cleavage. wikipedia.org Electrochemical studies reveal that sulfones possess high anodic stability, meaning they are difficult to oxidize. researchgate.net The oxidation potentials of many sulfone-based compounds are generally higher than 5.0 V versus a Li/Li⁺ reference electrode. researchgate.net This exceptional stability against oxidation makes sulfones valuable as electrolyte solvents in high-voltage lithium-ion batteries. researchgate.netresearchgate.net Functionalizing the molecule with additional electron-withdrawing groups can further increase this oxidation potential. researchgate.net

Table 3: General Electrochemical Properties of Sulfone Groups

| Property | Typical Value/Characteristic | Significance |

|---|---|---|

| Oxidation State of Sulfur | +6 | Highest stable oxidation state; resistant to further oxidation. wikipedia.org |

| Anodic Stability | > 5.0 V vs. Li/Li⁺ | High resistance to electrochemical oxidation. researchgate.netresearchgate.net |

| Reductive Process | Chemical or electrochemical reduction | Leads to C-S bond cleavage (desulfonylation). wikipedia.org |

Reactions of the Cyclopentane Ring

The reactivity of the cyclopentane ring is largely directed by the attached sulfonyl group, which activates the α-position for substitution and enables potential ring rearrangements under specific conditions.

Substitution Reactions on the Cyclic Alkyl Moiety

The most significant substitution pathway on the cyclopentane ring is a direct consequence of the carbanion chemistry discussed in Section 3.1.2. The activation provided by the adjacent sulfonyl group makes the C-1 position the primary site for functionalization. nih.gov By generating the α-sulfonyl carbanion and trapping it with an electrophile, a wide variety of substituents can be introduced at this position. This strategy is a powerful tool for the diastereoselective construction of quaternary carbon centers when the carbanion is reacted with a suitable electrophile.

Direct substitution at other positions (β, γ) on the cyclopentane ring is not directly influenced by the sulfonyl group and would typically require standard, less selective alkane functionalization methods, such as free-radical halogenation.

Ring Expansion/Contraction

While this compound does not undergo these reactions directly, its derivatives can participate in classic sulfone-mediated ring rearrangements.

Ring Contraction: The most notable reaction in this category is the Ramberg-Bäcklund rearrangement. wikipedia.orgtandfonline.com This reaction transforms an α-halo sulfone into an alkene upon treatment with a base. If the sulfone and the halogen are part of a ring system, the reaction results in the formation of a smaller, unsaturated ring. To apply this to the target compound, it would first need to be halogenated at the C-1 position, for example, via the α-sulfonyl carbanion. The resulting α-halo sulfone could then, in principle, undergo a Ramberg-Bäcklund reaction to yield a methyl-substituted methylenecyclobutane (B73084) derivative, with extrusion of sulfur dioxide (SO₂). nih.gov

Ring Expansion: Certain pinacol-type rearrangements have sulfone analogues that can facilitate ring enlargement. tandfonline.com These reactions typically involve a β-hydroxy sulfone, which can be synthesized by the addition of the α-sulfonyl carbanion to a cyclic ketone. Subsequent rearrangement can lead to an expanded ring system. Furthermore, rearrangements of complex cyclic sulfur ylides have been shown to result in ring expansion. rsc.org The applicability of these methods would require the synthesis of appropriately functionalized derivatives of this compound.

Reactions of the Pendant Benzene (B151609) Ring

The sulfonyl group, being strongly electron-withdrawing, significantly influences the reactivity of the benzene ring in substitution reactions.

Electrophilic Aromatic Substitution Directed by the Sulfonyl Group

The (2-methylcyclopentane-1-sulfonyl) group acts as a deactivating and meta-directing group in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgwikipedia.org This directing effect is a consequence of the group's strong electron-withdrawing nature, which pulls electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. wikipedia.orgyoutube.com

The meta-directing influence can be explained by analyzing the stability of the carbocation intermediate (arenium ion or σ-complex) formed during the reaction. msu.eduuomustansiriyah.edu.iqbyjus.com When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places a positive charge on the carbon atom directly attached to the sulfonyl group. This is highly unfavorable due to the powerful electron-withdrawing effect of the sulfonyl group, which destabilizes the adjacent positive charge. youtube.comuomustansiriyah.edu.iq In contrast, attack at the meta position ensures that the positive charge is never located on the carbon bearing the sulfonyl substituent, resulting in a more stable, albeit still destabilized, intermediate. youtube.comuomustansiriyah.edu.iq Consequently, the transition state leading to the meta product is lower in energy, and this isomer is formed preferentially. masterorganicchemistry.com

Interactive Table: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Typical Electrophile (E+) | Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(2-Methylcyclopentane-1-sulfonyl)-3-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-Bromo-3-((2-methylcyclopentyl)sulfonyl)benzene |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃H⁺ | 3-((2-Methylcyclopentyl)sulfonyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Generally does not occur due to strong deactivation of the ring |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Generally does not occur due to strong deactivation of the ring |

Nucleophilic Aromatic Substitution in Substituted Benzene Sulfones

Conversely, the strong electron-withdrawing nature of the sulfonyl group activates the benzene ring for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (typically a halide) is present on the ring. wikipedia.orgchemistrysteps.com This reaction is facilitated when the sulfonyl group is positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub

The SNAr mechanism proceeds via a two-step addition-elimination pathway. chemistrysteps.compressbooks.pub A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge of this complex is delocalized onto the electron-withdrawing sulfonyl group, which provides significant stabilization. uomustansiriyah.edu.iq This stabilization is only effective when the sulfonyl group is at the ortho or para position, allowing for direct delocalization of the negative charge. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Interactive Table: Examples of Nucleophilic Aromatic Substitution on this compound Derivatives

| Starting Material | Nucleophile (Nu⁻) | Reagents/Conditions | Major Product |

| 1-Chloro-4-((2-methylcyclopentyl)sulfonyl)benzene | Methoxide (CH₃O⁻) | NaOCH₃, CH₃OH, Heat | 1-Methoxy-4-((2-methylcyclopentyl)sulfonyl)benzene |

| 1-Fluoro-2-((2-methylcyclopentyl)sulfonyl)benzene | Ammonia (NH₃) | NH₃, Heat, Pressure | 2-((2-Methylcyclopentyl)sulfonyl)aniline |

| 1-Bromo-4-((2-methylcyclopentyl)sulfonyl)benzene | Thiophenoxide (PhS⁻) | NaSPh, DMF | (4-((2-Methylcyclopentyl)sulfonyl)phenyl)(phenyl)sulfane |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving aryl sulfones provides insight into their synthesis and reactivity, including the formation and breaking of the crucial C–S bond.

Studies on C-S Bond Formation and Cleavage

C-S Bond Formation: The C(aryl)-S bond in this compound can be formed through several established synthetic routes.

Oxidation: The most common method involves the oxidation of the corresponding (2-methylcyclopentyl)(phenyl)sulfane (a sulfide), often using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org This reaction proceeds through a sulfoxide (B87167) intermediate.

Friedel-Crafts Sulfonylation: Direct sulfonylation of benzene can be achieved using 2-methylcyclopentane-1-sulfonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org

Cross-Coupling Reactions: Modern methods include transition-metal-catalyzed cross-coupling reactions, for instance, coupling an aryl halide with a sulfinate salt (e.g., sodium 2-methylcyclopentanesulfinate). researchgate.netorganic-chemistry.org Transition-metal-free approaches using aryne precursors have also been developed. organic-chemistry.orgacs.org

C-S Bond Cleavage: The C(aryl)–SO₂R bond is generally robust but can be cleaved under specific conditions.

Reductive Desulfonylation: This involves the complete removal of the sulfonyl group and can be achieved using reducing agents like Raney nickel or under nickel-catalyzed conditions with Grignard reagents. nih.govthieme-connect.com

Transition-Metal-Catalyzed Cleavage: Palladium and nickel catalysts can mediate the cleavage of the C–S bond, enabling the sulfonyl group to act as a leaving group in various cross-coupling reactions, such as Suzuki-Miyaura or Heck-type reactions. nih.govrsc.org The selectivity of which C-S bond cleaves (aryl-S vs. alkyl-S) can often be controlled by the reaction conditions. rsc.org

Interactive Table: Selected Methods for C-S Bond Formation and Cleavage in Aryl Sulfones

| Transformation | Method | Typical Reagents | Key Features |

| Formation | Oxidation | H₂O₂, mCPBA | Starts from the corresponding sulfide; proceeds via a sulfoxide. |

| Formation | Friedel-Crafts | RSO₂Cl, AlCl₃ | Direct sulfonylation of an aromatic ring. |

| Formation | Cross-Coupling | Aryl-X + RSO₂Na | Catalyzed by transition metals (e.g., Pd, Cu) or proceeds via arynes. organic-chemistry.orgacs.org |

| Cleavage | Reductive Desulfonylation | Raney Ni, H₂ | Harsh conditions; complete removal of the sulfonyl group. |

| Cleavage | Cross-Coupling | Pd or Ni catalysts | Sulfonyl group acts as a leaving group; enables further functionalization. nih.govrsc.org |

Elucidation of Reaction Intermediates and Transition States

The pathways of the reactions discussed are defined by the structures of their intermediates and the energies of their transition states.

Arenium Ion (σ-complex) in EAS: The key intermediate in electrophilic aromatic substitution is the arenium ion, a resonance-stabilized cyclohexadienyl cation. wikipedia.orgmsu.edubyjus.com As discussed in section 3.3.1, the relative stability of the possible arenium ions determines the regiochemical outcome (meta direction) of the reaction. The rate-determining step is the formation of this high-energy intermediate, which involves the temporary loss of aromaticity. masterorganicchemistry.com

Meisenheimer Complex in SNAr: For nucleophilic aromatic substitution, the critical intermediate is the Meisenheimer complex. masterorganicchemistry.comnih.govresearchgate.net This anionic σ-adduct is stabilized by the delocalization of its negative charge onto electron-withdrawing groups like the sulfonyl moiety. frontiersin.org While long considered a definitive intermediate, recent studies suggest that in some cases, the SNAr reaction may proceed through a more concerted pathway where the Meisenheimer complex represents a transition state rather than a stable intermediate. nih.govresearchgate.netbris.ac.uk

Radical and Organometallic Intermediates: Mechanistic studies of C–S bond cleavage often reveal the involvement of different types of intermediates. For instance, photocatalytic and some transition-metal-catalyzed desulfonylations can proceed through radical intermediates. rsc.org Nickel-catalyzed cross-coupling reactions involve organometallic intermediates where the metal center undergoes oxidative addition into the C–S bond, forming a Ni(II) complex. nih.gov

Transition States: A transition state is the highest energy point along a reaction coordinate, representing a transient arrangement of atoms as bonds are formed and broken. researchgate.net They cannot be isolated but their structures can be inferred. researchgate.net For example, in the rate-determining step of EAS, the transition state resembles the unstable arenium ion. In SNAr, the first transition state leads to the Meisenheimer complex, and its energy is lowered by the stabilizing effect of the sulfonyl group.

Interactive Table: Key Intermediates in Reactions of this compound

| Reaction Type | Key Intermediate | Description | Role of Sulfonyl Group |

| Electrophilic Aromatic Substitution (EAS) | Arenium Ion (σ-complex) | Resonance-stabilized cyclohexadienyl cation. msu.edu | Destabilizes ortho and para intermediates, leading to meta selectivity. uomustansiriyah.edu.iq |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Resonance-stabilized cyclohexadienyl anion. wikipedia.org | Stabilizes the negative charge when positioned ortho or para to the leaving group. pressbooks.pub |

| Transition-Metal-Catalyzed C-S Cleavage | Organometallic Complex (e.g., Ar-Ni(II)-SO₂R) | Intermediate formed after oxidative addition of the metal into the C-S bond. nih.gov | Acts as part of the substrate for oxidative addition and as a potential leaving group. |

Stereochemical Control and Analysis in 2 Methylcyclopentane 1 Sulfonyl Benzene Chemistry

Inherent Chirality of the 2-Methylcyclopentane Substructure

The spatial arrangement of the methyl and sulfonylbenzene substituents relative to the plane of the cyclopentane (B165970) ring determines the specific stereoisomer. When both substituents are on the same side of the ring, the molecule is the cis diastereomer. When they are on opposite sides, it is the trans diastereomer. Each of these diastereomers exists as a pair of non-superimposable mirror images, known as enantiomers. The cyclopentane ring itself is not planar and adopts various puckered conformations (envelope and half-chair), which further complicates the molecule's three-dimensional structure but does not remove its fundamental chirality. The presence of these defined stereocenters is the primary source of the molecule's optical activity.

Diastereomerism and Enantiomerism in Substituted Cyclic Sulfones

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com This class of isomers is further divided into enantiomers and diastereomers. pearson.comoregonstate.edu

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orglibretexts.org This occurs in compounds with two or more stereocenters when at least one, but not all, of the stereocenters differ between the molecules. libretexts.org Unlike enantiomers, diastereomers have distinct physical and chemical properties. libretexts.orglibretexts.org

In (2-Methylcyclopentane-1-sulfonyl)benzene, the two stereocenters (C1 and C2) give rise to a maximum of 2ⁿ = 2² = 4 possible stereoisomers. libretexts.org These stereoisomers consist of two pairs of enantiomers. The relationship between a molecule from one enantiomeric pair and a molecule from the other is diastereomeric.

The possible stereoisomeric configurations and their relationships are outlined in the table below.

Table 1: Stereoisomers of this compound

| Configuration | Relationship to (1R, 2R) | Stereoisomer Type |

|---|---|---|

| (1R, 2R) | --- | trans |

| (1S, 2S) | Enantiomer | trans |

| (1R, 2S) | Diastereomer | cis |

The (1R, 2S) and (1S, 2R) isomers are enantiomers of each other. The relationship between the (1R, 2R) isomer and the (1R, 2S) isomer is diastereomeric because the configuration is inverted at C2 but retained at C1.

Asymmetric Synthesis of Chiral Sulfones

The synthesis of specific stereoisomers of chiral sulfones is a significant area of research, driven by the importance of these compounds in medicinal chemistry and as chiral building blocks. rsc.orgnih.gov Various strategies have been developed to control the stereochemical outcome of reactions that form chiral sulfones.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Unsaturated Sulfones

One of the most powerful methods for synthesizing chiral sulfones is the asymmetric hydrogenation of prochiral α,β-unsaturated sulfones. nih.gov This method involves the use of a chiral transition metal catalyst to add hydrogen across the double bond, creating one or two new stereocenters with high enantioselectivity. rsc.orgrsc.org Noble metals such as rhodium, iridium, and ruthenium have been used extensively, but recent research has also focused on more earth-abundant metals like nickel. rsc.orgacs.org

For the synthesis of this compound, a suitable precursor would be (2-methylcyclopent-1-ene-1-sulfonyl)benzene. The hydrogenation of this substrate using a chiral catalyst system would introduce hydrogen atoms across the double bond, generating the two stereocenters at C1 and C2. The choice of chiral ligand coordinated to the metal center is crucial for achieving high enantiomeric excess (ee).

The table below summarizes representative results for the asymmetric hydrogenation of various unsaturated sulfones, demonstrating the high efficiency and enantioselectivity of this method.

Table 2: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Unsaturated Sulfones

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Ni(OAc)₂ / (R)-DTBM-Segphos | α,β-Unsaturated Sulfone | 98 | 99.9 | rsc.org |

| [Rh(cod)₂]BF₄ / Ligand | β-Aryl β-Alkyl α,β-Unsaturated Sulfone | >95 | up to 99 | nih.gov |

| RuCl₂(S,S-TsDPEN) | β-Keto Sulfone | High | Excellent | organic-chemistry.org |

Chiral Auxiliary Approaches Employing Sulfone/Sulfoxide (B87167) Moieties

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org After the desired stereochemistry has been set, the auxiliary is removed. This strategy is widely used in asymmetric synthesis. wikipedia.org

In the context of chiral sulfone synthesis, a chiral auxiliary can be attached to a precursor molecule. For instance, a chiral alcohol could be used to form a chiral sulfinate ester. nih.gov Subsequent reactions, such as the addition of an organometallic reagent, would proceed diastereoselectively due to the steric influence of the auxiliary. The sulfoxide group itself, being a stereogenic center, can also serve as a powerful chiral auxiliary to direct reactions on an adjacent part of the molecule. scielo.org.mx For example, modafinic acid has been resolved by attaching it to a thiazolidinethione auxiliary, allowing for the separation of the resulting diastereomers. scielo.org.mx This approach could be adapted to control the stereochemistry of the cyclopentane ring during its formation or functionalization.

Stereodivergent Synthetic Strategies

Stereodivergent synthesis provides access to any desired stereoisomer of a product from a common starting material by simply modifying the catalysts or reaction conditions. This approach offers significant flexibility and efficiency. A notable example in organosulfur chemistry involves the stereodivergent synthesis of 1,4-dicarbonyl compounds through a charge-accelerated nih.govnih.gov-sigmatropic sulfonium (B1226848) rearrangement. nih.gov In this strategy, the geometry of the starting vinyl sulfoxide ((E) or (Z)) dictates which diastereomer of the product is formed. nih.gov

Applying this concept to this compound, a synthetic route could be designed where a key cyclization or functionalization step is controlled by a chiral catalyst or reagent. By selecting different enantiomers of the catalyst or by altering reaction parameters, it would be possible to selectively generate the cis or trans diastereomers, and further, a specific enantiomer within each pair.

Stereoselective Functionalization of the Cyclopentane Ring

Once the chiral scaffold of this compound is established, further stereoselective functionalization of the cyclopentane ring may be required. The existing stereocenters and the powerful electron-withdrawing sulfonyl group can influence the stereochemical outcome of subsequent reactions.

The sulfone moiety activates the α-protons (at C1), making this position susceptible to deprotonation and subsequent stereoselective alkylation. The approach of the electrophile can be directed by the steric bulk of the existing substituents on the ring, leading to the formation of a new stereocenter with a predictable configuration. Michael-initiated ring-closure (MIRC) reactions involving sulfone-stabilized carbanions are known to proceed with high stereoselectivity, providing a robust method for constructing highly functionalized cyclopentane derivatives. researchgate.net Furthermore, late-stage functionalization, as demonstrated in the synthesis of tricyclic sulfone inverse agonists, allows for the introduction of new substituents onto the core structure, which can be a powerful tool for exploring structure-activity relationships. nih.gov Such strategies could be employed to modify the cyclopentane ring of this compound in a controlled and stereoselective manner.

An extensive search of scientific literature and chemical databases has been conducted to find specific research detailing the stereochemical outcomes of radical and ion-radical processes involving the sulfur center of this compound.

Despite a thorough investigation, no specific studies, detailed research findings, or experimental data on this particular subject for the compound this compound could be located. The existing literature discusses the stereochemistry of sulfur-centered radicals in a general context or for other sulfonyl-containing molecules, but does not provide the specific information required to address the outlined section for this compound.

Therefore, section "4.5. Stereochemical Outcomes of Radical and Ion-Radical Processes Involving Sulfur Centers" cannot be generated with the required scientific accuracy, detailed findings, and data tables as per the instructions.

Advanced Applications and Future Research Avenues for Cyclic Sulfone Scaffolds

Role in Complex Molecule Synthesis and Natural Product Analogues

Cyclic sulfones, including scaffolds similar to (2-Methylcyclopentane-1-sulfonyl)benzene, serve as versatile intermediates in the synthesis of intricate molecular architectures and analogues of natural products. The inherent reactivity of the sulfone group, combined with the stereochemistry of the cyclic framework, offers a powerful tool for synthetic chemists.

The sulfone moiety can act as a temporary activating group, facilitating the formation of new carbon-carbon bonds. For instance, the Julia-Kocienski olefination, a cornerstone of modern organic synthesis, often utilizes sulfones to create complex alkenes, which are common motifs in natural products. While specific examples detailing the use of this compound in the total synthesis of a natural product are not widely documented, the principles of sulfone chemistry suggest its potential as a key building block. The methylcyclopentane (B18539) core provides a rigid, chiral scaffold that can be elaborated upon to construct larger, more complex molecules.

The development of natural product analogues is a critical area of medicinal chemistry, aiming to improve the therapeutic properties of naturally occurring compounds. The this compound scaffold could be incorporated into known bioactive molecules to explore new structure-activity relationships. The sulfone group, being a strong hydrogen bond acceptor, can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Table 1: Potential Applications of this compound in Complex Synthesis

| Application Area | Synthetic Strategy | Potential Outcome |

| Natural Product Synthesis | Utilization as a chiral building block in multi-step synthesis. | Access to novel stereoisomers of complex natural products. |

| Medicinal Chemistry | Incorporation into known drug scaffolds. | Development of new therapeutic agents with improved properties. |

| Combinatorial Chemistry | Use as a scaffold for the generation of diverse compound libraries. | Discovery of new bioactive molecules. |

Application in Materials Science and Polymer Chemistry

The unique properties of the sulfone group have led to its incorporation into a range of advanced materials, including high-performance polymers.

Polysulfones are a class of thermoplastic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. wikipedia.org Typically, these polymers are synthesized through the polycondensation of aromatic monomers. However, research has explored the synthesis of polysulfones via the ring-opening polymerization of cyclic sulfone monomers. mdpi.com This approach offers the potential for greater control over polymer architecture and the introduction of novel functionalities.

While the direct polymerization of this compound into a polysulfone has not been extensively reported, the concept of using cyclic sulfones as monomers is an active area of research. mdpi.com Such a polymer derived from a methylcyclopentane-based monomer could exhibit unique properties, such as altered solubility and mechanical behavior, due to the aliphatic, cyclic nature of the repeating unit.

Beyond polymers, sulfone-containing molecules are being investigated for a variety of functional materials. The strong dipole moment of the sulfone group can impart desirable properties such as high thermal stability and specific solvent miscibility. Materials incorporating structures similar to this compound could find applications in areas such as organic electronics, specialty membranes, and advanced coatings. The interplay between the rigid cyclic structure and the polar sulfone group could lead to materials with tailored properties.

Development of Novel Synthetic Reagents and Methodologies utilizing the Sulfone Group

The sulfone group is a remarkably versatile functional group in organic synthesis, and its reactivity continues to be exploited in the development of new synthetic methods. The sulfone in this compound can act as an activating group, a leaving group, or a linchpin in multi-component reactions.

The development of new reagents based on the this compound scaffold could provide chemists with new tools for stereoselective synthesis. For example, chiral sulfone-based reagents have been used to induce asymmetry in a variety of chemical transformations. The inherent chirality of the 2-methylcyclopentane ring could be leveraged for such purposes.

Furthermore, the sulfone group can be removed under specific conditions, making it a valuable "traceless" activating group. Methodologies that install the this compound moiety, effect a desired transformation, and then remove the sulfone group are of significant interest in modern synthetic chemistry.

Future Directions in Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of derivatives of this compound is a key area for future research. The presence of two stereocenters in the cyclopentane (B165970) ring (at the 1 and 2 positions) means that four possible stereoisomers of this compound exist. The ability to selectively synthesize each of these isomers would be of great value for applications in medicinal chemistry and materials science, where stereochemistry can have a profound impact on biological activity and material properties.

Future research will likely focus on the development of catalytic, enantioselective methods for the synthesis of these derivatives. This could involve the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. Additionally, methods for the diastereoselective functionalization of the cyclopentane ring will be important for accessing a wide range of structurally diverse derivatives.

Emerging Computational Insights for Rational Design and Discovery in Sulfone Chemistry

Computational chemistry is becoming an increasingly powerful tool for the rational design of new molecules and materials. In the context of sulfone chemistry, computational methods can be used to predict the properties and reactivity of molecules like this compound.

Density functional theory (DFT) calculations, for example, can be used to understand the electronic structure of the molecule and to predict its reactivity in various chemical transformations. Molecular modeling studies can be used to investigate how derivatives of this compound might interact with biological targets, aiding in the design of new drug candidates.

For materials science applications, computational methods can be used to predict the bulk properties of polymers and other materials containing the this compound scaffold. This can help to guide the synthesis of new materials with desired properties, such as high thermal stability or specific mechanical characteristics. As computational methods continue to improve in accuracy and efficiency, they will undoubtedly play an increasingly important role in the discovery and development of new applications for cyclic sulfones.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methylcyclopentane-1-sulfonyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonation of 2-methylcyclopentane followed by oxidation. For example, sulfonyl groups are typically introduced using sulfonating agents like sulfur trioxide complexes, followed by oxidation of the intermediate sulfoxide to sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) . Key parameters include temperature control (0–5°C during sulfonation to avoid side reactions) and stoichiometric optimization of the oxidizing agent (e.g., 1.2 equivalents of mCPBA for complete conversion). Monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) is recommended to track progress.

Q. How can HPLC methods be validated for purity assessment of this compound?

- Methodological Answer : A validated HPLC method involves a C18 column, mobile phase of methanol and buffer (65:35 v/v), and UV detection at 254 nm. The buffer (pH 4.6) is prepared with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted with glacial acetic acid. System suitability tests should include retention time reproducibility (<2% RSD), resolution >2.0 from impurities, and tailing factor <1.5 . Calibration curves using certified reference materials (e.g., SPEX CertiPrep CLPS series) ensure accuracy.

Q. What spectroscopic techniques are critical for structural elucidation of the cyclopentane-sulfonyl moiety?

- Methodological Answer :

- NMR : H NMR (CDCl₃) shows characteristic downfield shifts for sulfonyl protons (δ 3.1–3.3 ppm) and cyclopentane methyl groups (δ 1.2–1.5 ppm). C NMR confirms sulfonyl carbon at δ 55–60 ppm.

- IR : Strong S=O asymmetric stretching at 1300–1350 cm⁻¹ and symmetric stretching at 1140–1160 cm⁻¹.

- MS : ESI-MS in positive mode typically displays [M+H]⁺ peaks with fragmentation patterns indicating loss of SO₂ (Δm/z = 64) .

Advanced Research Questions

Q. How do competing reaction pathways during sulfone formation impact synthetic yield, and how can intermediates be stabilized?

- Methodological Answer : Competing pathways include over-oxidation (to sulfonic acids) and nucleophilic substitution at the cyclopentane ring. Stabilizing intermediates requires:

- Low-temperature oxidation (-10°C for mCPBA reactions).

- Protecting groups (e.g., acetylating the methyl group to prevent ring-opening).

- Computational modeling (DFT studies) to predict transition states and optimize reagent selection. For example, substituent effects on the cyclopentane ring can be modeled using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What computational strategies predict the stability of sulfonylbenzene derivatives under varying pH conditions?

- Methodological Answer : Molecular dynamics (MD) simulations using AMBER or GROMACS can model hydrolysis pathways. Parameters include solvation free energy (implicit solvent models) and protonation states (pKa prediction via COSMO-RS). For example, sulfonyl groups are stable at pH 4–8 but hydrolyze to sulfonic acids at pH >10. Validation via experimental kinetics (UV-Vis monitoring at 280 nm) is critical .

Q. How can contradictions in reported biological activities of sulfonyl-containing compounds be resolved?

- Methodological Answer : Discrepancies in antimicrobial studies (e.g., conflicting MIC values) may arise from assay conditions (e.g., nutrient broth vs. agar dilution methods). A standardized protocol includes:

- Strain-specific controls (e.g., E. coli ATCC 25922).

- Dose-response curves (IC₅₀ calculations using GraphPad Prism).

- Metabolomic profiling (LC-MS) to identify degradation products under biological conditions. Cross-referencing with toxicological frameworks (e.g., ATSDR methods for ethylbenzene) ensures rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.